molecular formula C35H42N8O3 B12382969 Carm1/hdac2-IN-1

Carm1/hdac2-IN-1

Cat. No.: B12382969
M. Wt: 622.8 g/mol
InChI Key: RGVCBFLWXVBFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carm1/hdac2-IN-1 is a dual-targeting inhibitor designed to simultaneously inhibit coactivator-associated arginine methyltransferase 1 (CARM1) and histone deacetylase 2 (HDAC2). This compound has shown significant potential in the treatment of various cancers, particularly prostate cancer, due to its ability to modulate gene expression and chromatin remodeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carm1/hdac2-IN-1 involves structure-based virtual screening to identify compounds that can effectively target both CARM1 and HDAC2. The most active inhibitor, CH-1, was identified through this process. The synthesis typically involves multiple steps, including the formation of key intermediates and final coupling reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Carm1/hdac2-IN-1 primarily undergoes inhibition reactions where it binds to the active sites of CARM1 and HDAC2, preventing their enzymatic activities. These reactions are crucial for its therapeutic effects .

Common Reagents and Conditions: The synthesis of this compound involves common reagents such as organic solvents, catalysts, and protective groups to facilitate the formation of the desired molecular structure. Reaction conditions typically include controlled temperatures, pH levels, and reaction times to ensure optimal yield .

Major Products Formed: The major product formed from the synthesis of this compound is the dual-targeting inhibitor itself, which exhibits potent inhibitory effects against both CARM1 and HDAC2. This compound has shown strong anti-proliferative activity against multiple prostate-related tumor cells .

Properties

Molecular Formula

C35H42N8O3

Molecular Weight

622.8 g/mol

IUPAC Name

N-hydroxy-7-[3-[[5-methyl-2-[3-[[2-(methylamino)ethylamino]methyl]phenyl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]amino]phenoxy]heptanamide

InChI

InChI=1S/C35H42N8O3/c1-24-32(29-14-16-38-35-30(29)15-17-39-35)41-34(26-10-7-9-25(21-26)23-37-19-18-36-2)42-33(24)40-27-11-8-12-28(22-27)46-20-6-4-3-5-13-31(44)43-45/h7-12,14-17,21-22,36-37,45H,3-6,13,18-20,23H2,1-2H3,(H,38,39)(H,43,44)(H,40,41,42)

InChI Key

RGVCBFLWXVBFNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1NC2=CC(=CC=C2)OCCCCCCC(=O)NO)C3=CC=CC(=C3)CNCCNC)C4=C5C=CNC5=NC=C4

Origin of Product

United States

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